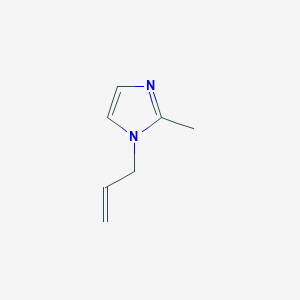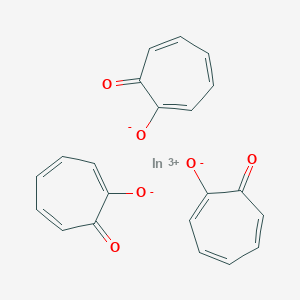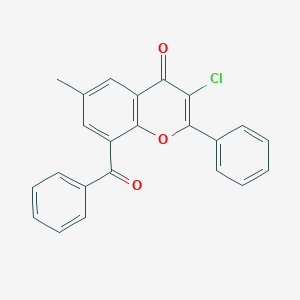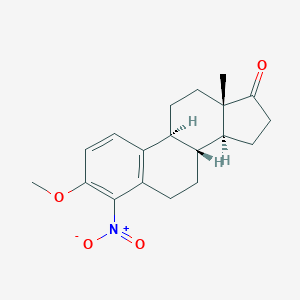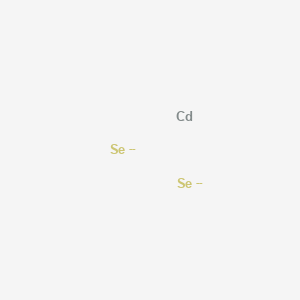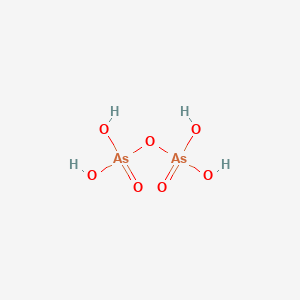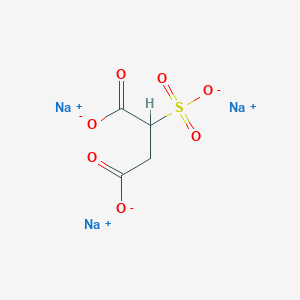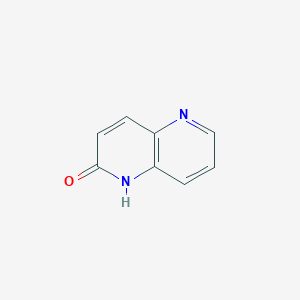
beta-Hydroxyphenethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Hydroxyphenethyl acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of 1-phenyl-1,2-ethanediol, where one of the hydroxyl groups is esterified with acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
beta-Hydroxyphenethyl acetate can be synthesized through the esterification of 1-phenyl-1,2-ethanediol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
beta-Hydroxyphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenylglyoxylic acid or benzaldehyde.
Reduction: 1-phenyl-1,2-ethanediol.
Substitution: Various substituted phenyl ethanediols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
beta-Hydroxyphenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of beta-Hydroxyphenethyl acetate involves its interaction with various molecular targets and pathways. For instance, in biocatalytic processes, the compound can be converted by enzymes such as carbonyl reductases, which catalyze the reduction of the ester group to form the corresponding alcohol. This reaction is often coupled with cofactor regeneration systems to enhance efficiency.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,2-ethanediol: The parent compound without the acetate group.
1,2-Ethanediol, 1-phenyl-, diacetate: A compound with both hydroxyl groups esterified with acetic acid.
Phenylethylene glycol: A similar compound with a different substitution pattern on the ethylene glycol backbone.
Uniqueness
beta-Hydroxyphenethyl acetate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
10522-41-5 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
(2-hydroxy-2-phenylethyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 |
Clave InChI |
QGJIFOZQMCBQIP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)O |
SMILES canónico |
CC(=O)OCC(C1=CC=CC=C1)O |
| 10522-41-5 | |
Sinónimos |
phenylethane-1,2-diol-2-acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



